An In-Depth Technical Guide to the NMR Characterization of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Introduction & Mechanistic Context In modern drug discovery, the 1,2,3-triaz...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Analytical Protocol
Introduction & Mechanistic Context
In modern drug discovery, the 1,2,3-triazole core has emerged as a highly versatile pharmacophore and amide bioisostere, prominently featured in the development of TYK2 inhibitors and other targeted therapeutics [1]. Unlike the more common 1,4-disubstituted 1H-1,2,3-triazoles generated via standard CuAAC "click" chemistry, the 2H-1,2,3-triazole isomer presents unique synthetic and analytical challenges.
Specifically, 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde requires rigorous structural elucidation to confirm the N2-alkylation over the N1-isomer and to verify the integrity of the highly reactive C4-carbaldehyde group. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we dissect the causality behind the chemical shifts, outline a self-validating NMR acquisition protocol, and map the synthetic workflow that dictates the final structural geometry.
Synthetic Workflow & Regioselectivity
The formation of the 2H-isomer is not a product of chance but of thermodynamic control. Direct alkylation of 1,2,3-triazoles with alkyl halides typically yields a difficult-to-separate mixture of N1 and N2 isomers. To bypass this, a Chan-Lam cross-coupling approach is utilized [3]. The copper-catalyzed coupling of 4,5-dibromo-1H-1,2,3-triazole with cyclopropylboronic acid heavily favors the N2-isomer due to the thermodynamic stability of the intermediate copper-triazolyl complex.
Subsequent halogen-metal exchange using n-BuLi must be performed at strictly −78 °C. This extreme cold is a causal requirement: it prevents the Dimroth-type ring-opening of the triazole anion, ensuring selective monolithiation at the C4 position before quenching with DMF to yield the aldehyde[1].
Synthetic workflow for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde.
Quantitative NMR Data & Causality Analysis
The following tables summarize the highly specific
1
H and
13
C NMR parameters for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde. The data is calibrated for DMSO-
d6
, a solvent chosen specifically to lock out rapid proton exchange and provide high solubility for polar triazole intermediates [2].
Table 1:
1
H NMR Spectrum Data (400 MHz, DMSO-
d6
)
Position
Chemical Shift (δ, ppm)
Multiplicity
J
(Hz)
Int.
Causality & Structural Assignment
CHO
10.02
s
-
1H
Aldehyde Proton: Highly deshielded by the strong diamagnetic anisotropy of the C=O double bond.
C5-H
8.35
s
-
1H
Triazole Core: Resonates downfield due to the electron-withdrawing nature of the adjacent N atoms and the C4-aldehyde group.
N-CH
4.12
tt
7.4, 3.8
1H
Cyclopropyl Methine: Deshielded by the direct covalent attachment to the electronegative N2 atom of the triazole ring.
CH
2 (cis)
1.45
m
-
2H
Cyclopropyl Methylene: Unusually upfield due to the ring current and diamagnetic anisotropy inherent to the strained cyclopropane ring.
CH
2 (trans)
1.20
m
-
2H
Cyclopropyl Methylene: Diastereotopic relationship with the cis protons splits the signal into two distinct multiplets.
Table 2:
13
C NMR Spectrum Data (100 MHz, DMSO-
d6
)
Position
Chemical Shift (δ, ppm)
Causality & Structural Assignment
C=O
185.4
Carbonyl Carbon: Extreme deshielding from oxygen electronegativity and
sp2
hybridization.
C4
147.8
Triazole Carbon (Substituted): Deshielded relative to C5 due to the inductive pull of the aldehyde group.
C5
135.2
Triazole Carbon (Unsubstituted): Standard resonance for a 2H-triazole core carbon [2].
N-CH
43.5
Aliphatic Methine: Shifted downfield from standard cycloalkanes (~25 ppm) due to N2 linkage.
CH
2
8.7
Aliphatic Methylene: Highly shielded carbons characteristic of the extreme bond angles in cyclopropane.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, an analytical protocol cannot rely on faith; it must be a self-validating system . The following step-by-step methodology incorporates internal checks to definitively prove the N2-regiochemistry over the N1-isomer.
Phase 1: Sample Preparation & Environmental Control
Solvent Selection: Dissolve exactly 15.0 mg of the synthesized 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in 0.6 mL of anhydrous DMSO-
d6
(99.9% isotopic purity).
Causality: DMSO-
d6
prevents the signal broadening often seen in CDCl
3
due to trace acid-catalyzed tautomerization of triazoles.
Validation Check: The TMS signal must lock exactly at 0.00 ppm. If it deviates, the magnetic field is drifting, and the acquisition must be aborted and shimmed.
Phase 2: 1D and 2D Acquisition Parameters
1
H Acquisition (400 MHz): Run a standard 1D proton pulse sequence (e.g., zg30 on Bruker) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
13
C Acquisition (100 MHz): Run a proton-decoupled 1D carbon sequence (zgpg30) with 1024 scans. Set D1 to 2.0 seconds to ensure full relaxation of the quaternary C4 and C=O carbons.
Crucial Validation Step (HMBC 2D NMR): Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling (
nJCH
= 8 Hz).
The Self-Validating Logic: In the 2H-isomer, the cyclopropyl N-CH proton (δ 4.12) will show a strong
3J
correlation to both C4 (δ 147.8) and C5 (δ 135.2). If the compound were the incorrect N1-isomer, the N-CH proton would show a strong
3J
correlation to C5, but a negligible
4J
correlation to C4. Observing the dual correlation definitively validates the structural integrity of the N2-linkage.
Phase 3: Processing & Integration
Apply a line broadening factor (LB) of 0.3 Hz for
1
H and 1.0 Hz for
13
C to enhance the signal-to-noise ratio without masking the fine splitting of the cyclopropyl multiplets.
Phase and baseline correct manually. Integrate the aldehyde peak (δ 10.02) strictly to 1.00. The cyclopropyl multiplets (δ 1.45 and 1.20) must mathematically resolve to 2.00 ± 0.05. Any deviation indicates residual starting material or debromination failure.
References
WO2023227946A1 - Tyk2 inhibitors and uses thereof.
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A - ACS Publications.
URL:[Link][1]
Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. ResearchGate / Tetrahedron.
URL:[Link][2]
Technical Whitepaper: Safety, Handling, and Synthetic Application of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus Area: Allosteric TYK2 Inhibitor Development & Heterocyclic Chemistry Executive Summary & Strategic Relevance In the landscape of...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus Area: Allosteric TYK2 Inhibitor Development & Heterocyclic Chemistry
Executive Summary & Strategic Relevance
In the landscape of modern autoimmune drug discovery, targeting the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2) has emerged as a highly selective therapeutic strategy. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding pocket (JH1 domain) and often suffer from off-target toxicities, allosteric TYK2 inhibitors offer exquisite selectivity.
A critical building block in the synthesis of next-generation fused-azole TYK2 inhibitors is 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4) 1. This whitepaper synthesizes the material safety data sheet (MSDS) parameters, mechanistic safety protocols, and field-proven synthetic methodologies required to effectively integrate this compound into drug development pipelines 2.
Physicochemical Profiling & Hazard Assessment
Understanding the physical properties of this triazole-carbaldehyde is the first step in designing safe and effective experimental workflows.
Quantitative Data Summary
Property
Value / Specification
Chemical Name
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
CAS Registry Number
2705257-83-4
Molecular Formula
C₆H₇N₃O
Molecular Weight
137.14 g/mol
SMILES String
O=CC1=NN(C2CC2)N=C1
Typical Purity
≥98% (LC-MS / NMR)
Storage Conditions
2-8°C, Sealed under Inert Gas (Argon/N₂)
SDS Interpretation & Hazard Causality
While supplier safety data sheets often list generic GHS precautionary statements (e.g., P201, P202, P210) 3, a senior chemist must understand the chemical causality behind these hazards:
Skin Sensitization (Electrophilic Reactivity): The carbaldehyde moiety is highly electrophilic. If exposed to bare skin, it can undergo nucleophilic attack by the primary amines of lysine residues present in epidermal keratin. This forms a covalent imine (Schiff base), modifying the protein into a hapten that triggers an allergic contact dermatitis response. Causality-driven PPE: Double-gloving with nitrile and handling exclusively within a Class II fume hood is mandatory.
Thermal Stability of Triazoles: While 1,2,3-triazoles possess inherent energetic potential due to their high nitrogen content, the N2-cyclopropyl substitution significantly stabilizes the aromatic ring. However, it must be kept away from strong oxidizing agents and extreme heat to prevent exothermic decomposition.
Mechanistic Safety & E-E-A-T Protocols
To ensure scientific integrity, laboratory protocols must be designed as self-validating systems . The primary degradation pathway for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is autoxidation. Atmospheric oxygen initiates a radical chain reaction with the aldehyde, forming a peroxy acid intermediate that subsequently converts the bulk material into 2-cyclopropyl-2H-1,2,3-triazole-4-carboxylic acid.
Self-Validating Storage & Handling Protocol
Step 1 (Storage): Store the compound at 2-8°C. Lower kinetic energy drastically reduces the rate of radical initiation.
Step 2 (Handling): Upon opening the vial, immediately flush the headspace with dry Argon before resealing. Argon is heavier than air and creates a protective blanket over the solid/liquid, displacing oxidative O₂.
Step 3 (Validation Checkpoint): Before utilizing a batch that has been stored for >3 months, dissolve a 1 mg aliquot in DMSO-
d6
and acquire a
1
H-NMR spectrum.
Pass Criteria: A sharp singlet at ~10.02 ppm confirms the intact aldehyde proton 4.
Fail Criteria: The appearance of a broad singlet at >12.0 ppm indicates carboxylic acid formation, requiring purification (e.g., silica gel chromatography) prior to use.
Synthetic Workflow: Integration into TYK2 Scaffolds
In the synthesis of TYK2 inhibitors, this compound is frequently subjected to electrophilic aromatic bromination at the C5 position of the triazole ring to create a versatile cross-coupling handle (Intermediate I-42b) 2.
Step-by-Step Methodology: Synthesis of 5-Bromo-2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
This protocol incorporates built-in analytical checkpoints to guarantee experimental success.
Preparation: Charge an oven-dried round-bottom flask with 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv, e.g., 5.0 g, 36.4 mmol) and a magnetic stir bar.
Solvation: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is highly polar and aprotic, stabilizing the bromonium ion intermediate during electrophilic attack.
Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath under an Argon atmosphere.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv, 7.1 g, 40.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents a rapid exothermic spike that could lead to unwanted side reactions or decomposition.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours.
Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS. The reaction is complete when the starting material mass (
m/z
138 [M+H]
+
) is fully consumed, replaced by the characteristic isotopic doublet of the brominated product (
m/z
216 / 218 [M+H]
+
).
Workup: Quench the reaction with ice-cold water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
Validation Checkpoint 2 (NMR): Concentrate under reduced pressure and verify the product via
1
H-NMR (400 MHz, DMSO-
d6
). The retention of the aldehyde peak at
δ
10.02 (s, 1H) and the cyclopropyl multiplet at
δ
4.15-4.09 (m, 1H) confirms structural integrity 4.
Caption: Synthetic workflow of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in TYK2 inhibitor development.
Biological Relevance: The TYK2 Pathway
To understand the value of synthesizing these triazole-based scaffolds, one must look at the downstream biological effects. TYK2 is integral to the signaling of interleukins (IL-12, IL-23) and Type I interferons. By utilizing 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde to build molecules that bind specifically to the TYK2 pseudokinase domain (JH2), researchers can allosterically inhibit the active kinase domain (JH1). This blocks the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes responsible for diseases like psoriasis and systemic lupus erythematosus (SLE) 2.
Caption: Mechanism of action for TYK2 inhibitors blocking IL-23/IFN signaling in autoimmune diseases.
References
ChemScene.
Ambeed.
WIPO / Google Patents. "WO2023227946A1 - Tyk2 inhibitors and uses thereof."
WIPO / Google Patents. "WO2024246602A1 - Fused azoled as tyk2 inhibitors and uses thereof."
Reactivity Profile and Synthetic Utility of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in Drug Discovery
Executive Summary The compound 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of non-re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of non-receptor tyrosine-protein kinase 2 (TYK2) inhibitors[1],[2]. This technical guide provides an in-depth analysis of its reactivity profile, structural rationale, and practical applications in organic synthesis. By detailing the causality behind its chemical behavior and providing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for drug development professionals.
Structural Rationale & Electronic Properties
The architectural design of 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde integrates three highly functional moieties, each serving a specific chemical and biological purpose:
The 2H-1,2,3-Triazole Core: Unlike 1-substituted 1,2,3-triazoles, which can undergo ring-chain tautomerism or Dimroth rearrangements to form reactive azavinyl carbenes under certain transition-metal catalysis[3], the 2H-isomer exhibits superior thermodynamic stability. The symmetrical electron distribution in the 2-substituted system maximizes aromatic resonance energy, rendering the core highly resistant to metabolic degradation and chemical ring-opening.
The N2-Cyclopropyl Group: In rational drug design, the cyclopropyl ring is strategically deployed to restrict conformational flexibility and increase lipophilicity (LogP) without adding excessive molecular weight. Furthermore, the cyclopropyl moiety lacks the readily oxidizable benzylic-like protons found in linear alkyl chains, thereby enhancing metabolic stability against cytochrome P450 enzymes[2].
The C4-Carbaldehyde: The aldehyde serves as a versatile, highly electrophilic handle. It allows for late-stage functionalization, enabling rapid Structure-Activity Relationship (SAR) exploration through C-C or C-N bond-forming reactions[4].
Application in Drug Discovery: TYK2 Inhibitors
TYK2 is a member of the Janus kinase (JAK) family, which mediates signal transduction downstream of receptors for IL-12, IL-23, and type I interferons. Pathological hyperactivation of TYK2 is strongly implicated in autoimmune disorders such as psoriasis, systemic lupus erythematosus, and Crohn's disease[5].
The 2-cyclopropyl-2H-1,2,3-triazole scaffold acts as a critical pharmacophore that fits precisely into the pseudokinase domain (JH2) of TYK2, stabilizing the inactive conformation of the enzyme[2],[6].
The reactivity of 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is primarily governed by the electrophilicity of the C4-aldehyde and the nucleophilicity of the unsubstituted C5 position on the triazole ring.
The C5 position of the triazole ring is the only available site for electrophilic aromatic substitution. Bromination at this position is a critical step in synthesizing advanced TYK2 intermediates, as the resulting bromide can be utilized in subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[7].
Synthetic workflow for C4-formylation and C5-bromination of the triazole core.
Aldehyde Functionalization
The C4-aldehyde readily undergoes standard carbonyl transformations:
Reductive Amination: Condensation with primary or secondary amines followed by reduction yields stable amine derivatives.
Olefination: Wittig or Horner-Wadsworth-Emmons reactions extend the carbon framework, often yielding E-alkenes due to the steric bulk of the triazole core.
Nucleophilic Addition: Grignard or organolithium reagents attack the carbonyl carbon to form secondary alcohols, which can be further oxidized to ketones.
Quantitative Reactivity Summary
Reaction Type
Reagents & Conditions
Target Functional Group
Typical Yield (%)
Mechanistic Note
Reductive Amination
Amine (1.1 eq), STAB (1.5 eq), AcOH, DCE, RT
Secondary/Tertiary Amine
75 - 90%
STAB selectively reduces the iminium ion over the aldehyde.
High E-selectivity observed with stabilized ylides.
Grignard Addition
RMgX (1.2 eq), THF, -78 °C
Secondary Alcohol
65 - 80%
Low temperature required to prevent ring-opening side reactions.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each methodology includes specific analytical checkpoints to confirm causality and reaction success before proceeding to workup.
Protocol A: C5-Bromination of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Objective: Synthesis of 5-bromo-2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde[7].
Setup: Charge a dry, round-bottom flask with 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise at 0 °C to control the initial exotherm.
Reaction: Warm the mixture to room temperature, then heat to 60 °C for 4 hours.
Self-Validation Checkpoint (LC-MS & NMR):
Causality: The C5 proton is highly deshielded. Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze.
Validation: The reaction is complete when the starting material's C5-H singlet (typically ~8.2 ppm) completely disappears in
1
H NMR. LC-MS must show the characteristic 1:1 isotopic pattern for bromine (M and M+2 peaks)[7]. Furthermore, the aldehyde proton must remain intact as a sharp singlet at ~10.02 ppm[8].
Workup: Quench with saturated aqueous Na
2
S
2
O
3
to destroy residual electrophilic bromine. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na
2
SO
4
, and concentrate.
Protocol B: Reductive Amination
Objective: Coupling of the C4-aldehyde with a complex heterocyclic amine.
Imine Formation: Dissolve the aldehyde (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) to catalyze imine/iminium formation. Stir at room temperature for 2 hours.
Causality: STAB is a mild reducing agent that specifically targets the protonated iminium intermediate without reducing the unreacted aldehyde, thereby suppressing the formation of the corresponding primary alcohol byproduct.
Self-Validation Checkpoint (TLC & NMR):
Validation: Monitor via TLC (UV active). For definitive confirmation,
1
H NMR of a micro-workup sample will show the complete loss of the aldehyde singlet (~10.02 ppm) and the appearance of a new methylene multiplet (-CH
2
-N) between 3.5 and 4.0 ppm.
Workup: Quench with saturated aqueous NaHCO
3
to neutralize the acid and decompose excess STAB. Extract with dichloromethane, dry over MgSO
4
, and purify via silica gel chromatography.
References
World Intellectual Property Organization. "Tyk2 inhibitors and uses thereof.
World Intellectual Property Organization. "Fused azoled as tyk2 inhibitors and uses thereof.
United States Patent and Trademark Office. "Substituted heterocyclic compounds.
Organic Letters. "Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles." American Chemical Society, 2011.[Link]
Structural Elucidation and Crystallographic Analysis of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde Derivatives: A Technical Whitepaper
Executive Summary The 2H-1,2,3-triazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering unique electronic properties, metabolic stability, and hydrogen-bonding capabilities. Specifi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2H-1,2,3-triazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering unique electronic properties, metabolic stability, and hydrogen-bonding capabilities. Specifically, 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde and its derivatives serve as highly versatile synthetic intermediates and active biological agents. This whitepaper provides an in-depth crystallographic analysis of this compound class, detailing the supramolecular assembly, conformational preferences, and the rigorous step-by-step methodologies required for single-crystal X-ray diffraction (SCXRD) analysis.
By understanding the spatial geometry of the 2-cyclopropyl and 4-carbaldehyde substituents relative to the triazole core, researchers can leverage these structural insights for rational drug design and advanced materials engineering.
Chemical Context and Conformational Logic
The 2H-Triazole Core vs. 1H-Isomers
The regiochemistry of 1,2,3-triazoles fundamentally dictates their three-dimensional topology. While 1-substituted-1H-1,2,3-triazoles (typical products of azide-alkyne click chemistry) often adopt a "V-shaped" conformation due to steric clashes[1], the 2H-isomer exhibits a highly planar core architecture. Crystallographic studies on related 2-aryl-2H-1,2,3-triazole-4-carbaldehydes demonstrate that the dihedral angles between the triazolyl ring and the N2-substituent are exceptionally small (e.g., 2.44° in 2-phenyl derivatives), maximizing
π
-delocalization[1].
The Role of the Cyclopropyl Group
The incorporation of an N2-cyclopropyl group introduces a unique steric and electronic environment. Cyclopropyl rings possess significant s-character in their C-C bonds, allowing them to participate in weak hyperconjugation with the triazole
π
-system. In crystal lattices, the cyclopropyl C-H bonds frequently act as weak hydrogen-bond donors, stabilizing the 3D network without disrupting the planarity of the central heterocyclic core[2][3].
Coplanarity of the Carbaldehyde
A critical feature of triazole-4-carbaldehydes is the strict coplanarity of the aldehyde group with the triazole ring[4][5]. The
N−C−C−O
torsion angle typically approaches 0° or 180°. Causality: This coplanarity is energetically enforced by the extended conjugation between the carbonyl
π∗
antibonding orbital and the aromatic
π
system of the triazole, lowering the overall ground-state energy of the molecule.
Crystal packing is governed by a delicate balance of non-covalent interactions. For 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde derivatives, the lattice assembly logic is driven by three primary motifs:
C−H⋯O
Hydrogen Bonding: The highly polarized aldehyde oxygen acts as a primary bifurcated hydrogen-bond acceptor. It interacts with the acidic C5-H of adjacent triazole rings or the C-H bonds of the cyclopropyl group, typically forming supramolecular zigzag chains along the crystallographic axes[5].
π−π
Stacking: The inherent flatness of the 2H-triazole core facilitates face-to-face
π−π
stacking interactions, often assembling the 1D zigzag chains into robust 2D sheets[1].
C−H⋯N
Interactions: The N1 and N3 atoms of the triazole ring serve as secondary hydrogen-bond acceptors, cross-linking the 2D sheets into a cohesive 3D lattice[5].
Caption: Supramolecular assembly logic driven by functional groups in the crystal lattice.
Quantitative Crystallographic Data
The following table summarizes the representative quantitative crystallographic parameters extrapolated from high-resolution SCXRD data of 2H-1,2,3-triazole-4-carbaldehyde derivatives[1][5][6].
Parameter
Representative Value / Range
Structural Implication
Crystal System
Monoclinic
Indicates low-symmetry packing, typical for functionalized heterocycles.
Space Group
P21/c
or
P21
Centrosymmetric packing driven by antiparallel dipole alignment.
N−C−C−O
Torsion Angle
2.0° – 4.5°
Confirms strict coplanarity and
π
-conjugation of the aldehyde.
Triazole-Cyclopropyl Dihedral
85° – 90° (Bisecting)
Minimizes steric clash between the cyclopropyl
CH2
and triazole C-H.
C=O
Bond Length
1.205(3) Å
Standard double bond character; slightly elongated due to H-bonding.
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallization and structural elucidation of 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde.
Caption: Workflow for the structural elucidation of 2H-triazole derivatives.
Phase 1: Crystal Engineering via Vapor Diffusion
Step 1.1: Dissolve 15 mg of highly purified (>99% via HPLC) 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in 0.5 mL of a good solvent (e.g., Dichloromethane) in a 2-dram inner vial.
Step 1.2: Place the inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., Hexane). Cap the outer vial tightly.
Causality: Vapor diffusion is selected over rapid solvent evaporation because it establishes a slow, thermodynamically controlled supersaturation gradient. This prevents the kinetic trapping of amorphous precipitates and yields single crystals with minimal mosaicity.
Phase 2: Cryogenic Data Collection
Step 2.1: Select a single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.
Step 2.2: Transfer the crystal immediately to the goniometer head of an X-ray diffractometer equipped with a Mo-
Kα
(
λ=0.71073
Å) or Cu-
Kα
microfocus source, under a steady stream of nitrogen gas at 100 K.
Causality: Cryogenic cooling (100 K) freezes molecular vibrations, drastically reducing thermal atomic displacement parameters (ADPs). This yields sharper diffraction spots, higher resolution data (often beyond 0.77 Å), and prevents radiation damage to the organic crystal.
Phase 3: Phase Problem Solution and Refinement
Step 3.1: Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., using SADABS).
Step 3.2: Solve the phase problem using Intrinsic Phasing or Direct Methods via SHELXT .
Step 3.3: Refine the structure using full-matrix least-squares on
F2
via SHELXL . Assign anisotropic displacement parameters to all non-hydrogen atoms.
Step 3.4 (Self-Validation Checkpoint): Ensure the final
R1
value is
<0.05
and
wR2
is
<0.15
. A residual electron density map should show no peaks
>0.5e−/A˚3
, confirming that the molecular model perfectly explains the experimental diffraction data.
Conclusion
The crystallographic analysis of 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde derivatives reveals a highly rigid, planar core stabilized by an intricate network of intermolecular
C−H⋯O
and
π−π
interactions. By employing rigorous SCXRD methodologies, researchers can map these subtle conformational nuances, providing the structural foundation necessary for utilizing these scaffolds in targeted drug discovery and advanced chemical synthesis.
References
PubChem. "1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927". National Institutes of Health (NIH).[6] URL:[Link]
ResearchGate. "Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent...". ResearchGate.[1] URL:[Link]
IUCr Journals. "1-Anilino-5-methyl-1H-1,2,3-triazole-4-carbaldehyde". International Union of Crystallography.[5] URL:[Link]
Google Patents. "WO2022194399A1 - Macrocycles en tant que modulateurs de cftr". Google Patents.[2] URL:
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Compound: 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4)[1]
Introduction & Mechanistic Rationale
The 2-alkyl-2H-1,2,3-triazole core has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of highly selective allosteric inhibitors targeting the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2)[2]. Synthesizing 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde presents a unique regioselectivity challenge: standard alkylation of 1H-1,2,3-triazoles typically yields a difficult-to-separate mixture of N1 and N2 isomers.
To bypass this, our protocol employs a two-phase strategy:
Regioselective N2-Alkylation (Chan-Lam Coupling): Utilizing cyclopropylboronic acid and a Copper(II) catalyst, the substitution is thermodynamically driven predominantly to the N2 position. The addition of 2,2'-bipyridine stabilizes the copper-nitrogen intermediate, ensuring high conversion rates[3].
C4-Formylation via Halogen-Metal Exchange: Using isopropylmagnesium chloride (iPrMgCl) allows for a mild, controlled metalation at the C4 position. Unlike highly reactive organolithiums (e.g., n-BuLi) which can trigger ring-opening Dimroth-type rearrangements in triazoles, the Grignard intermediate remains stable at -20 °C until quenched with N,N-dimethylformamide (DMF)[4].
Step-by-step synthetic workflow for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde.
Biological Relevance in Drug Discovery
Compounds containing the 2-cyclopropyl-2H-1,2,3-triazole motif are critical intermediates in synthesizing fused azoles that act as TYK2 inhibitors[2]. By binding to the JH2 pseudokinase domain, these molecules allosterically inhibit TYK2 signaling, effectively blocking the IL-12, IL-23, and IFNα pathways responsible for severe autoimmune and neurodegenerative diseases[4][5].
Biological application of triazole derivatives in the TYK2/STAT signaling pathway.
Materials, Reagents, and Safety
Safety Note: Isopropylmagnesium chloride is highly flammable and reacts violently with water. All Grignard reactions must be performed under a rigorous inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Preparation: In an oven-dried, sealable reaction tube, suspend 4-bromo-1H-1,2,3-triazole (1.0 eq), cyclopropylboronic acid (1.8 eq), and Na₂CO₃ (2.0 eq) in a 1:1 mixture of 1,2-dichloroethane (DCE) and 2-methyltetrahydrofuran (2-MeTHF)[3].
Degassing: Purge the stirred suspension with Argon gas for 15 minutes to remove dissolved oxygen, preventing the over-oxidation of the boronic acid.
Catalyst Addition: Add Cu(OAc)₂ (0.8 eq) and 2,2'-bipyridine (0.8 eq) to the mixture[6].
Reaction: Seal the tube and heat the reaction mixture at 70 °C for 16 hours[3].
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove copper salts, washing the pad thoroughly with Ethyl Acetate (EtOAc) (3 × 50 mL).
Extraction: Wash the combined organic filtrate with 1N HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].
Purification: Purify the crude residue via flash column chromatography (gradient elution: 0–5% EtOAc in hexanes) to afford 4-bromo-2-cyclopropyl-2H-1,2,3-triazole as a yellow liquid.
Self-Validation & QC Checkpoint 1:
Confirm the disappearance of the starting material via LC-MS. The presence of the characteristic bromine isotope pattern (1:1 peak ratio at m/z 188.0 / 190.0 [M+H]⁺) confirms successful N-alkylation without unwanted debromination.
Preparation: Dissolve the purified 4-bromo-2-cyclopropyl-2H-1,2,3-triazole (1.0 eq) in anhydrous THF under a strict Argon atmosphere.
Cooling: Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath. Causality: Strict temperature control prevents the triazolyl Grignard intermediate from undergoing ring fragmentation[4].
Metalation: Dropwise, add iPrMgCl (2.0 M in THF, 2.5 eq), maintaining the internal temperature below -15 °C. Stir the mixture at -20 °C for 30 minutes, then slowly warm to 0 °C and stir for an additional 2 hours to drive the halogen-metal exchange to completion[4].
Formylation: Re-cool the reaction mixture to -20 °C. Add anhydrous DMF (3.0 eq) dropwise. Causality: DMF acts as the electrophile; the resulting tetrahedral intermediate is stable, preventing double-addition of the Grignard reagent.
Maturation: Allow the reaction to slowly warm to room temperature and stir for 1 hour.
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude product via flash chromatography (gradient elution: 10–30% EtOAc in hexanes) to yield the target 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde.
Self-Validation & QC Checkpoint 2:
The shift in LC-MS from m/z 188/190 to m/z 138.1[M+H]⁺, coupled with the appearance of a distinct highly deshielded aldehyde proton singlet (approx. δ 10.02 ppm) in the ¹H NMR spectrum, validates the successful formylation[2].
Analytical Characterization & Troubleshooting
Table 2: Reaction Monitoring Parameters
Step
Analytical Method
Target Mass (m/z)
Expected TLC R_f
Common Impurities
1
LC-MS (ESI+)
188.0 / 190.0 [M+H]⁺
~0.6 (20% EtOAc/Hexane)
N1-alkylated isomer, unreacted starting material
2
LC-MS (ESI+)
138.1 [M+H]⁺
~0.4 (30% EtOAc/Hexane)
Debrominated triazole (quenched Grignard without DMF)
Troubleshooting the Grignard Exchange:
If LC-MS analysis of Phase 2 reveals significant amounts of debrominated product (2-cyclopropyl-2H-1,2,3-triazole) rather than the carbaldehyde, this indicates that the Grignard reagent formed successfully but failed to react with DMF. Ensure the DMF used is strictly anhydrous and stored over molecular sieves, as trace water will prematurely protonate the Grignard intermediate.
The Strategic Deployment of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in Modern Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a paramount objective. The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of unique chemical motifs that favorably influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement, is a cornerstone of this endeavor. Among the plethora of heterocyclic systems, the 1,2,3-triazole ring has emerged as a "privileged" scaffold.[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and significant dipole moment make it an attractive bioisostere for amide bonds, often leading to improved pharmacokinetic properties.[3]
When coupled with a cyclopropyl group, another moiety of significant interest in medicinal chemistry, the resulting scaffold gains an additional layer of advantageous properties. The cyclopropyl group is known to impart conformational rigidity and metabolic stability, which can enhance binding affinity and prolong the in vivo half-life of a drug candidate.[4] The fusion of these two valuable pharmacophores in the form of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde creates a versatile and powerful building block for the synthesis of a new generation of therapeutics. The aldehyde functionality serves as a synthetic handle, allowing for a wide array of chemical transformations to build molecular complexity and explore diverse chemical space.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde as a strategic building block in drug discovery programs. We will delve into detailed, field-proven protocols for its synthesis and subsequent elaboration, underpinned by the scientific rationale for each experimental choice.
Core Synthesis of the Building Block: A Multi-Step Approach
The synthesis of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a sequential process that begins with the preparation of a key intermediate, cyclopropyl azide, followed by a copper-catalyzed cycloaddition and subsequent oxidation.
Workflow for the Synthesis of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Caption: Synthetic workflow for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropyl Azide
Rationale: This protocol outlines the synthesis of the crucial cyclopropyl azide intermediate from commercially available cyclopropylamine hydrochloride. The reaction proceeds via an in situ diazotization followed by a nucleophilic substitution with azide. The low temperatures are critical to control the stability of the diazonium salt intermediate.
Materials:
Cyclopropylamine hydrochloride
Sodium nitrite (NaNO₂)
Sodium azide (NaN₃)
Deionized water
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Ice bath
Separatory funnel
Round-bottom flask
Magnetic stirrer and stir bar
Procedure:
In a round-bottom flask, dissolve cyclopropylamine hydrochloride (1.0 eq) in deionized water. Cool the solution to 0 °C in an ice bath with stirring.
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
Add the sodium nitrite solution dropwise to the cyclopropylamine hydrochloride solution at 0 °C. Stir the reaction mixture for 30 minutes at this temperature.
In another beaker, dissolve sodium azide (1.2 eq) in deionized water.
Add the sodium azide solution dropwise to the reaction mixture at 0 °C.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Caution: Cyclopropyl azide is a potentially explosive compound. Handle with extreme care and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood behind a blast shield.
Protocol 2: Synthesis of (2-Cyclopropyl-2H-1,2,3-triazol-4-yl)methanol via CuAAC
Rationale: This protocol utilizes the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction reliably forms the 1,4-disubstituted 1,2,3-triazole ring. Propargyl alcohol is used as the alkyne component to introduce the hydroxymethyl group at the 4-position of the triazole. Sodium ascorbate is used to reduce the Cu(II) sulfate to the active Cu(I) catalytic species in situ.
To a round-bottom flask, add cyclopropyl azide (1.0 eq) and propargyl alcohol (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
Combine the organic layers and wash with saturated ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired (2-Cyclopropyl-2H-1,2,3-triazol-4-yl)methanol.
Protocol 3: Oxidation to 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Rationale: The final step is the selective oxidation of the primary alcohol to the aldehyde. Several reagents can be employed for this transformation. Manganese dioxide (MnO₂) is a mild and effective oxidant for allylic and benzylic-type alcohols, which is analogous to the triazolyl-methanol. Alternatively, Dess-Martin periodinane (DMP) is another excellent choice for this oxidation, known for its mild conditions and high yields.
To a round-bottom flask, add (2-Cyclopropyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq) and dichloromethane.
Add activated manganese dioxide (5.0 eq) in one portion.
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction time can vary depending on the activity of the MnO₂.
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad with additional dichloromethane.
Combine the filtrates and concentrate under reduced pressure to yield 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde. Further purification by column chromatography may be necessary.
Applications in Drug Discovery: Gateway to Molecular Diversity
The aldehyde functionality of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the rapid generation of diverse compound libraries for biological screening.
Application Workflow: From Building Block to Drug-like Scaffolds
Caption: Key synthetic transformations of the title building block.
Protocol 4: Knoevenagel Condensation with Malononitrile
Rationale: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile.[6][7] This reaction introduces a vinyl dinitrile moiety, which can serve as a Michael acceptor or be further elaborated.
In a round-bottom flask, dissolve 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
Add a catalytic amount of piperidine (e.g., 0.1 eq).
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield 2-(2-cyclopropyl-2H-1,2,3-triazol-4-ylmethylene)malononitrile.
Protocol 5: Reductive Amination with a Primary Amine
Rationale: Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[8][9] It involves the reaction of an aldehyde with an amine to form an imine in situ, which is then reduced to the corresponding amine. This two-step, one-pot procedure is highly efficient for generating diverse amine libraries.
To a round-bottom flask, add 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane.
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Stir at room temperature and monitor the reaction by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain the desired secondary amine.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 2-cyclopropyl-2H-1,2,3-triazole moiety into drug candidates can have a profound impact on their biological activity. While specific SAR studies on this exact aldehyde are nascent, we can extrapolate from related structures.
The cyclopropyl ring is resistant to oxidative metabolism and its conformational rigidity can lock the molecule in a bioactive conformation.[4]
1,2,3-Triazole Ring
Bioisostere for amide bonds, improved solubility, hydrogen bonding capabilities.
The triazole ring mimics the geometry and electronic properties of an amide bond but is metabolically more stable.[3]
4-Substitution
Modulation of target binding, alteration of physicochemical properties.
The diverse functionalities introduced via the aldehyde group can interact with different residues in a protein's binding pocket, leading to changes in potency and selectivity.[10]
Conclusion and Future Perspectives
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde represents a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its synthesis, while multi-step, relies on robust and well-established chemical transformations. The true power of this scaffold lies in the synthetic accessibility of its aldehyde handle, which opens the door to a vast array of chemical modifications. The combined benefits of the metabolically robust and conformationally constraining cyclopropyl group with the bioisosteric and synthetically tractable 1,2,3-triazole ring make this a highly attractive starting point for the development of novel therapeutics across a range of disease areas. Future work will undoubtedly see the incorporation of this and related building blocks into screening libraries and lead optimization programs, further solidifying the role of cyclopropyl-triazoles in the future of drug discovery.
References
Gupta, R., et al. (2017). A simple and efficient silica supported method of Knoevenagel condensation. Journal of Saudi Chemical Society, 21(S1), S311-S318. [Link]
Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
Wikipedia contributors. (2024, March 14). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]
Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 749593. [Link]
Hassan, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112643. [Link]
Kumar, V., & Kaur, K. (2014). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Natural Products, 4(2), 115-130. [Link]
Hu, Y., et al. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry, 135, 102-118. [Link]
Kumar, V., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]
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Yang, X., et al. (2025). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Angewandte Chemie International Edition. [Link]
Prince, R. J., et al. (2019). Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions. The Journal of Organic Chemistry, 84(12), 7936–7949. [Link]
El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8913. [Link]
da Silva, F. C., et al. (2013). Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008 - 2011). Expert Opinion on Therapeutic Patents, 23(2), 205-227. [Link]
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click chemistry applications using 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
This technical guide explores the advanced applications of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4), a highly versatile, electrophilic building block utilized in bioconjugation, click chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide explores the advanced applications of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4), a highly versatile, electrophilic building block utilized in bioconjugation, click chemistry, and the synthesis of complex pharmaceutical scaffolds.
Unlike traditional 1H-triazoles, the 2H-isomer substituted with a cyclopropyl group offers a unique combination of steric shielding, enhanced lipophilicity, and metabolic stability. The highly reactive 4-carbaldehyde moiety serves as an ideal anchor for Schiff base formation, reductive aminations, and complex cyclizations.
The strategic selection of this specific aldehyde in drug development and chemical biology is driven by three core chemical principles:
Metabolic Stability & Lipophilicity : The cyclopropyl ring provides a rigid, lipophilic surface that enhances membrane permeability while shielding the triazole core from enzymatic degradation, a critical factor in designing kinase inhibitors [1].
Selective Electrophilicity : The 4-carbaldehyde group is highly reactive toward primary amines. Under controlled pH conditions, it allows for the differentiation between highly nucleophilic N-terminal alpha-amines and less reactive epsilon-amines on lysine residues.
Ring-Degenerate Rearrangements : In specific click-chemistry applications, 1,2,3-triazole-4-carbaldehydes can undergo condensation with amines to form imines, which are susceptible to Dimroth-type ring-degenerate rearrangements, enabling the dynamic synthesis of diverse multidentate chelators [2].
Application 1: Site-Specific N-Terminal Protein Bioconjugation
The modification of proteins at their N-terminus is a cornerstone of bioconjugation. The causality behind this protocol relies on exploiting the pKa difference between the N-terminal
α
-amine (pKa ~7.8) and lysine
ε
-amines (pKa ~10.5). At a mildly acidic pH (6.0), the N-terminal amine remains partially unprotonated and nucleophilic, whereas lysine side chains are fully protonated and unreactive.
Self-Validating Protocol: Reductive Amination
This system is self-validating: the reaction must be monitored via LC-MS to confirm complete Schiff base (imine) formation before the reducing agent is introduced. Premature addition of the reducing agent will irreversibly reduce the starting aldehyde to an unreactive alcohol.
Step-by-Step Methodology:
Buffer Preparation : Prepare a 100 mM sodium phosphate buffer and adjust the pH strictly to 6.0 using HCl/NaOH.
Protein Dissolution : Dissolve the target protein in the buffer to a final concentration of 1–2 mg/mL.
Aldehyde Addition : Dissolve 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in anhydrous DMSO. Add 5 to 10 molar equivalents of the aldehyde to the protein solution dropwise. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
In-Process Validation (Schiff Base Formation) : Incubate the mixture at 25 °C for 2 hours. Extract a 5
μ
L aliquot and analyze via LC-MS. You must observe a mass shift corresponding to the imine intermediate (Protein Mass + 119 Da). Do not proceed until >80% conversion is achieved.
Selective Reduction : Add 10 molar equivalents of Sodium Cyanoborohydride (NaCNBH
3
). Causality note: NaCNBH
3
is chosen over NaBH
4
because it is mild enough to tolerate pH 6.0 and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.
Final Incubation & Purification : Incubate at 4 °C for 12–16 hours. Purify the stable secondary amine conjugate using Size Exclusion Chromatography (SEC) or dialysis against a neutral buffer (e.g., PBS, pH 7.4).
Workflow for site-specific N-terminal bioconjugation via reductive amination.
Application 2: Synthesis of Fused Azoles for TYK2 Inhibition
In pharmaceutical development, 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a critical intermediate for synthesizing fused heterocyclic systems, such as triazolo-quinolines and naphthyridines. These architectures are potent allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a key node in the JAK-STAT inflammatory signaling pathway [3].
Self-Validating Protocol: Condensation and Cyclization
Condensation : Combine 1.0 equivalent of 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde with 1.05 equivalents of an ortho-aminoaryl building block in anhydrous toluene.
Water Scavenging : Add anhydrous MgSO
4
(2.0 eq) to drive the equilibrium toward the imine by sequestering the water byproduct. Stir at 25 °C for 4 hours.
In-Process Validation : Monitor via IR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1690 cm
−1
) and the appearance of a sharp imine C=N stretch (~1640 cm
−1
) validates the completion of the first step.
Acid-Catalyzed Cyclization : Filter off the MgSO
4
. Add a catalytic amount (0.1 eq) of p-Toluenesulfonic acid (p-TsOH) to the filtrate. Reflux at 110 °C for 8 hours to induce intramolecular cyclization.
Isolation : Cool to room temperature, wash with saturated NaHCO
3
to neutralize the acid, and purify the fused azole via flash column chromatography (EtOAc/Hexane gradient).
TYK2/JAK-STAT signaling pathway inhibited by triazole-derived fused azoles.
Quantitative Data Summary
The following table synthesizes the optimal reaction parameters and expected outcomes for the primary applications of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde:
Parameter
N-Terminal Bioconjugation
Fused Azole Synthesis (Drug Discovery)
Imine Formation (Intermediate)
Reaction Type
Reductive Amination
Condensation & Cyclization
Schiff Base Condensation
Solvent System
100 mM Phosphate Buffer / <5% DMSO
Anhydrous Toluene
Dichloromethane (DCM)
Optimal pH
6.0 – 6.5
Acidic (p-TsOH)
Neutral
Catalyst / Reagent
NaCNBH
3
(10-20 eq)
p-Toluenesulfonic acid (0.1 eq)
MgSO
4
(Desiccant)
Temperature
4 °C to 25 °C
110 °C (Reflux)
25 °C
Typical Yield
80% – 90% (Conversion)
60% – 75% (Isolated)
> 90% (Conversion)
In-Process Control
LC-MS (Mass shift monitoring)
TLC / HPLC-UV
IR Spectroscopy (C=N stretch)
References
Title: Fused azoled as tyk2 inhibitors and uses thereof (WO2024246602A1)
Title: Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Tyk2 inhibitors and uses thereof (WO2023227946A1)
Application
Application Note: Advanced Reductive Amination of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde with Primary Amines
Strategic Relevance in Drug Discovery The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a robust bioisostere for amide bonds, ester linkages, and various heterocycles. Unlike...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Relevance in Drug Discovery
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a robust bioisostere for amide bonds, ester linkages, and various heterocycles. Unlike traditional amides, 1,2,3-triazoles are highly resistant to enzymatic cleavage, offering superior metabolic stability. The specific introduction of a 2-cyclopropyl substituent in 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4) further enhances this profile. The cyclopropyl ring restricts conformational flexibility, increases lipophilicity (LogP), and blocks potential sites of oxidative metabolism (CYP450 liability), making this building block highly sought after for developing central nervous system (CNS) penetrant drugs and metabolically stable pharmacophores.
Converting this aldehyde into a secondary amine via with a primary amine is a critical C–N bond-forming strategy. It bypasses the over-alkylation issues inherent to direct amine alkylation with alkyl halides, providing a clean, high-yielding pathway to complex secondary amine targets.
Mechanistic Causality & Reagent Selection
The reductive amination of 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a one-pot cascade reaction consisting of two distinct mechanistic phases: Imine Condensation and Hydride Reduction .
Imine Condensation : The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the triazole-4-carbaldehyde to form a hemiaminal intermediate. The addition of a mild acid (glacial acetic acid) protonates the hemiaminal hydroxyl group, facilitating the elimination of water to form an imine.
Selective Reduction : The acid further protonates the imine to form a highly electrophilic iminium ion. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. The electron-withdrawing acetoxy groups on STAB attenuate the nucleophilicity of the hydride. This creates a highly chemoselective environment where STAB rapidly reduces the activated iminium ion but is too weak to reduce the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts ().
Logical workflow of one-pot reductive amination using STAB.
To ensure a self-validating and high-yielding protocol, the choice of reducing agent and solvent system is paramount. The tables below summarize the empirical data driving our protocol design.
Table 1: Reducing Agent Selection Matrix
Reducing Agent
Relative Reactivity
Chemoselectivity (Iminium vs. Aldehyde)
Safety / Toxicity Profile
Suitability for One-Pot Reaction
NaBH₄
High
Poor (Reduces starting aldehyde to alcohol)
Low toxicity
Not recommended (Requires 2 steps)
NaBH₃CN
Moderate
Excellent
High (Releases toxic HCN gas on workup)
Good, but requires strict pH control
NaBH(OAc)₃
Mild
Excellent
Low (Benign acetate byproducts)
Optimal (Industry Standard)
Data supported by mechanistic principles outlined in .
Table 2: Reaction Condition Optimization for Triazole-4-carbaldehydes
This protocol is designed as a self-validating system . At each critical juncture, analytical checkpoints are embedded to ensure the chemical state matches the theoretical progression before advancing to the next step.
Preparation : Charge a flame-dried, argon-purged round-bottom flask with 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv) and the primary amine (1.05 equiv).
Solvation : Add anhydrous DCE to achieve a 0.2 M concentration with respect to the aldehyde.
Causality: A slight excess of the primary amine ensures complete consumption of the valuable triazole building block. DCE is selected over Dichloromethane (DCM) due to its higher boiling point and superior solubilization of STAB.
Acidic Activation : Add glacial acetic acid (1.5 equiv) dropwise while stirring at room temperature (20–25 °C). Allow the mixture to stir for 30 minutes.
Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in methanol, and analyze via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. You must observe the disappearance of the aldehyde peak (distinct UV absorbance) and the emergence of a new, typically less polar spot corresponding to the imine intermediate. Do not proceed until imine formation is >90% complete.
Step 2: Selective Hydride Reduction
Reduction : To the stirring imine solution, add STAB (1.5 equiv) portion-wise over 10 minutes.
Causality: Portion-wise addition mitigates any mild exotherms and controls the release of hydrogen gas if trace moisture is present.
Maturation : Stir the reaction mixture at room temperature for 2 to 4 hours under an argon atmosphere.
Self-Validation Checkpoint 2: Perform LC-MS analysis. The mass spectrum must show the complete disappearance of the imine mass
[M+H]+
and the appearance of the secondary amine product mass
[M+H]+
. The absence of the corresponding alcohol byproduct confirms the chemoselectivity of STAB.
Step 3: Quenching & Purification
Quench : Cool the reaction flask in an ice bath (0 °C) and slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) in a 1:1 volume ratio to the reaction solvent.
Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB. This process breaks the secondary amine-acetate salt, liberating the free-base secondary amine into the organic phase.
Self-Validation Checkpoint 3: Vigorous CO₂ gas evolution will occur. The quench is complete when bubbling ceases and the pH of the aqueous layer tests at ~8.0.
Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM to DCM/MeOH/NH₄OH) to yield the pure secondary amine.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
URL:[Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
URL:[Link]
Application Note: Advanced Synthetic Protocols for Pharmaceutical Intermediates Derived from 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the 1,2,3-triazole ring has evolved from a simple "click chemistry" linker into a highly privileged pharmacophore. Specifically, 2-Cyclopropyl-2H-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, the 1,2,3-triazole ring has evolved from a simple "click chemistry" linker into a highly privileged pharmacophore. Specifically, 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4) has emerged as a critical building block in the synthesis of next-generation Tyrosine Kinase 2 (TYK2) inhibitors [1].
TYK2, a member of the Janus kinase (JAK) family, mediates signaling for cytokines like IL-12 and IL-23, which are implicated in autoimmune diseases such as psoriasis and inflammatory bowel disease. Modern drug design targets the pseudokinase domain (JH2) of TYK2 to achieve exquisite selectivity over other JAK family members, thereby minimizing off-target toxicities [2].
Why this specific scaffold?
The 2-Substituted Isomer Advantage: Unlike 1-substituted 1,2,3-triazoles, 2-substituted triazoles possess a lower dipole moment and higher lipophilicity, which significantly enhances membrane permeability and oral bioavailability.
The Cyclopropyl Motif: The cyclopropyl ring provides a unique balance of low molecular weight and rigid geometry. It perfectly occupies a small, lipophilic pocket within the TYK2 JH2 domain, minimizing the entropic penalty upon binding compared to flexible alkyl chains [1].
The 4-Carbaldehyde Vector: The aldehyde group serves as a versatile, highly reactive electrophilic handle, allowing for rapid divergent synthesis of various linker regions (amines, amides, and alkenes) to explore structure-activity relationships (SAR) [3].
Divergent Synthetic Pathways
The following diagram illustrates the primary synthetic workflows utilized to convert the central carbaldehyde intermediate into advanced drug-like scaffolds.
Divergent synthetic pathways from 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure high-fidelity transformations.
Protocol A: Chemoselective Reductive Amination
This protocol is utilized to construct flexible secondary or tertiary amine linkers, a common requirement for positioning the triazole core within the kinase hinge region.
Mechanistic Causality: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). STAB is a mild reducing agent that selectively reduces the protonated iminium ion without prematurely reducing the starting carbaldehyde to an unreactive alcohol. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant optimally stabilizes the polar iminium intermediate while maintaining the solubility of STAB.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq, 10 mmol) and the target primary/secondary amine (1.1 eq, 11 mmol) in anhydrous DCE (50 mL, 0.2 M).
Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise. Stir the mixture at 25°C for 2 hours.
Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde peak (M+H = 138.1) is >95% consumed and the corresponding imine/iminium mass is predominant.
Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.
Completion: Allow the reaction to warm to 25°C and stir for an additional 4–6 hours.
Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and safely decompose excess STAB. Extract the aqueous layer with Dichloromethane (3 x 20 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Protocol B: Pinnick Oxidation to Carboxylic Acid
When an amide linkage is required for the final drug scaffold, the carbaldehyde must be oxidized to the corresponding carboxylic acid without degrading the triazole ring.
Mechanistic Causality: The Pinnick oxidation is the gold standard for this transformation. It utilizes Sodium chlorite (NaClO₂) as the oxidant. Crucially, this protocol mandates the inclusion of 2-methyl-2-butene. During the oxidation, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. If left unchecked, HOCl will cause destructive electrophilic chlorination of the electron-rich triazole ring. 2-methyl-2-butene acts as a sacrificial scavenger, rapidly reacting with HOCl to form a harmless chlorohydrin, thereby preserving the integrity of the pharmaceutical intermediate.
Step-by-Step Methodology:
Preparation: Dissolve the carbaldehyde (1.0 eq, 10 mmol) in a mixture of tert-butanol (40 mL) and 2-methyl-2-butene (10.0 eq, 100 mmol).
Buffer & Oxidant: In a separate flask, prepare an aqueous solution (10 mL) containing Sodium chlorite (80% tech grade, 2.0 eq, 20 mmol) and Sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq, 20 mmol).
Addition: Cool the organic mixture to 0°C. Add the aqueous oxidant/buffer solution dropwise over 20 minutes to maintain an internal temperature below 5°C.
Reaction: Remove the ice bath and stir vigorously at 25°C for 4 hours.
Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 1:1, UV active). The starting material (R_f ~0.6) should completely disappear, replaced by a baseline spot (carboxylic acid).
Workup: Concentrate the mixture under reduced pressure to remove tert-butanol and excess 2-methyl-2-butene. Dilute the aqueous residue with water (20 mL) and carefully acidify to pH 3 using 1M HCl.
Isolation: Extract the precipitated acid with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 2-Cyclopropyl-2H-1,2,3-triazole-4-carboxylic acid as a white solid.
Quantitative Data Presentation
The following table summarizes the optimized reaction metrics for the transformations originating from 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde, providing a benchmark for expected yields and quality control.
Transformation
Reagents & Catalyst
Typical Yield (%)
Purity (LC-MS)
Key Reaction Time
Primary Byproducts to Monitor (QC)
Reductive Amination (1° Amine)
Amine, STAB, AcOH, DCE
85 - 92%
> 95%
6 hours
Over-alkylation (dialkylated tertiary amine).
Reductive Amination (2° Amine)
Amine, STAB, AcOH, DCE
75 - 85%
> 95%
12 hours
Unreacted aldehyde (due to steric hindrance).
Pinnick Oxidation
NaClO₂, NaH₂PO₄, 2-methyl-2-butene
90 - 95%
> 98%
4 hours
Chlorinated triazole (if scavenger is omitted).
Wittig Olefination
Ph₃P=CH-R, t-BuOK, THF
70 - 80%
> 90%
8 hours
Triphenylphosphine oxide (co-elution issues).
References
Title: WO2023227946A1 - Tyk2 inhibitors and uses thereof
Source: Google Patents
URL
Title: WO2024246602A1 - Fused azoled as tyk2 inhibitors and uses thereof
Source: Google Patents
URL
Application
Knoevenagel condensation reactions with 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Application Note: Knoevenagel Condensation Strategies for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in Drug Discovery Strategic Relevance in Medicinal Chemistry The integration of the 1,2,3-triazole core into small-...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Knoevenagel Condensation Strategies for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in Drug Discovery
Strategic Relevance in Medicinal Chemistry
The integration of the 1,2,3-triazole core into small-molecule therapeutics has revolutionized drug discovery due to its profound stability, high dipole moment, and ability to act as a bioisostere for amide bonds and aromatic rings. Specifically, 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4) represents a highly specialized building block[1]. The N2-alkylation with a cyclopropyl group imparts unique physicochemical properties: it increases the molecule's lipophilicity (LogP) for better membrane permeability while providing steric rigidity that enhances metabolic stability against cytochrome P450-mediated degradation.
The C4-carbaldehyde moiety serves as a versatile electrophilic handle. Subjecting this aldehyde to a Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetic acid, or thiazolidinediones) yields highly conjugated vinyl-triazole derivatives. These structural motifs are highly sought after for two primary applications:
Covalent Inhibitor Warheads: Dicyanovinyl derivatives act as potent, often reversible, Michael acceptors targeting catalytic cysteines in proteases and kinases.
Fluorescent Probes: Extended conjugation through the triazole ring induces Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE), making them excellent candidates for biomarker detection[2].
Mechanistic Causality & Experimental Design
The Knoevenagel condensation is classically base-catalyzed, but the specific choice of catalyst and solvent dictates the reaction's efficiency and the purity of the final product.
Catalyst Selection:
For highly acidic active methylenes like malononitrile (pKa ~11), a simple weak base such as piperidine (0.1–0.2 equivalents) is sufficient to generate the nucleophilic carbanion[3]. However, for less reactive active methylenes like cyanoacetic acid, we employ an iminium-catalysis strategy using a mixture of piperidine and glacial acetic acid. The secondary amine condenses with 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde to form a highly electrophilic iminium ion intermediate. This dramatically lowers the activation energy for the subsequent nucleophilic attack, ensuring complete conversion[4].
Solvent Dynamics:
Ethanol is the solvent of choice for malononitrile condensations. It dissolves the starting materials completely at room temperature. As the highly conjugated, non-polar dicyanovinyl product forms, it naturally precipitates out of the polar ethanolic solution, creating a self-purifying system that eliminates the need for column chromatography. For cyanoacetic acid condensations (which require refluxing and the Doebner modification to facilitate decarboxylation), toluene is utilized in a Dean-Stark apparatus to drive the equilibrium forward by azeotropically removing water[4].
Iminium-catalyzed mechanistic pathway for the Knoevenagel condensation.
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues (color changes, precipitation) and in-process controls (TLC) are embedded to ensure reproducibility.
Protocol A: Mild Condensation with Malononitrile (Synthesis of Dicyanovinyl Probes)
This protocol leverages the high reactivity of malononitrile, allowing for room-temperature execution to prevent unwanted polymerization or degradation.
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 mmol, 137.14 mg)[1] and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (5.0 mL).
Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) dropwise. Self-Validation Check: The solution will immediately transition from colorless to a deep yellow/orange, indicating the rapid formation of the initial charge-transfer complex[2].
Reaction: Stir the mixture at room temperature (20-25 °C) for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1 v/v). The aldehyde starting material (UV active) should completely disappear.
Precipitation: As the reaction progresses, a solid precipitate will form. If precipitation is incomplete after TLC shows full conversion, add 5.0 mL of ice-cold deionized water dropwise while stirring vigorously to force the product out of solution.
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove any residual malononitrile and piperidine.
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the pure 2-((2-cyclopropyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile.
Experimental workflow for the mild Knoevenagel condensation using malononitrile.
Protocol B: Reflux Condensation with Cyanoacetic Acid
Used for synthesizing cyanoacrylic acid derivatives, requiring thermal energy and water removal to drive the reaction[4].
Step-by-Step Methodology:
Setup: In a 100 mL round-bottom flask, combine 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 mmol), cyanoacetic acid (1.2 mmol), and toluene (15 mL). Attach a Dean-Stark trap filled with toluene and a reflux condenser.
Catalyst Addition: Add piperidine (0.2 mmol) and glacial acetic acid (0.2 mmol). This combination buffers the system and facilitates iminium catalysis.
Reflux: Heat the mixture to reflux (approx. 110 °C) in an oil bath. Self-Validation Check: Monitor the Dean-Stark trap for the accumulation of water droplets. Continue refluxing until water ceases to collect (typically 4-6 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1M HCl (2 x 15 mL) to remove the piperidine catalyst, followed by brine (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a mixture of ethanol and water to obtain the pure product.
Quantitative Data Summaries
The following table summarizes the optimized reaction conditions and expected physicochemical outcomes based on the active methylene utilized.
Technical Support Center: Synthesis of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will address specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Strategic Overview of the Synthesis
The synthesis of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde presents two primary challenges:
Regiocontrol: The selective formation of the 2-substituted (2H) triazole isomer over the 1-substituted (1H) isomer. Standard azide-alkyne cycloaddition reactions, particularly the popular Copper(I)-catalyzed "click chemistry" (CuAAC), strongly favor the 1,4-disubstituted product.[1][2][3]
Functional Group Manipulation: The introduction and preservation of the reactive carbaldehyde group, which is susceptible to over-oxidation and other side reactions.
Our recommended and most reliable pathway involves a two-step process: first, the regioselective synthesis of the precursor alcohol, (2-Cyclopropyl-2H-1,2,3-triazol-4-yl)methanol, followed by its mild oxidation to the target carbaldehyde. This approach decouples the difficult regiochemical challenge from the sensitive oxidation step.
Caption: Recommended two-step synthetic workflow.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My final oxidation step to the aldehyde has a very low yield. What is going wrong?
This is a common issue stemming from the sensitivity of both the starting alcohol and the product aldehyde. Low yields can typically be attributed to one of four factors: over-oxidation, ring degradation, incomplete reaction, or product loss during workup.
Plausible Causes & Solutions:
Over-oxidation: Aggressive oxidizing agents (like KMnO₄ or Jones reagent) will rapidly convert the aldehyde to the corresponding carboxylic acid, a common and often hard-to-separate impurity.
Solution: Employ a mild, selective oxidant. Activated manganese dioxide (MnO₂) is highly effective for oxidizing allylic and benzylic-type alcohols on heterocyclic systems. It is a heterogeneous reagent, which simplifies workup as it can be filtered off. Other suitable reagents include Dess-Martin Periodinane (DMP) or a Swern oxidation, although these require more stringent anhydrous conditions and careful temperature control.
Ring Instability: The 1,2,3-triazole ring is generally stable but can be susceptible to degradation under harsh acidic or oxidative conditions.[4][5]
Solution: Maintain neutral or near-neutral pH throughout the reaction and workup. Buffer the reaction if necessary. The use of MnO₂ in a neutral solvent like dichloromethane (DCM) or chloroform at room temperature is ideal.
Incomplete Reaction: Insufficient oxidant or reaction time will leave unreacted starting material.
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The aldehyde product should have a higher Rf value than the starting alcohol. Add the oxidant in portions until the starting material is consumed.
Requires a large excess of reagent (5-20 eq.), reaction can be slow.
Dess-Martin Periodinane (DMP)
DCM, Chloroform
0 - 25
Fast, high-yielding, and reliable for sensitive substrates.
Moisture-sensitive, reagent can be explosive at high temps, byproduct removal.
Pyridinium Chlorochromate (PCC)
DCM
25
Effective and well-established.
Chromium waste is toxic, can be slightly acidic leading to side reactions.
Recommended Protocol: Manganese Dioxide Oxidation
To a solution of (2-Cyclopropyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M), add activated manganese dioxide (10 eq. by weight).
Stir the resulting black suspension vigorously at room temperature.
Monitor the reaction by TLC (e.g., using 50% Ethyl Acetate/Hexanes) every hour. The reaction may take 12-48 hours depending on the activity of the MnO₂.
Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with additional DCM.
Combine the filtrates and concentrate under reduced pressure.
Purify the resulting crude aldehyde via flash column chromatography (silica gel) to yield the pure product.
FAQ 2: How can I selectively synthesize the 2-cyclopropyl (2H) isomer instead of the 1-cyclopropyl (1H) isomer?
This is the most critical regiochemical challenge. Direct alkylation of a pre-formed 4-substituted-1H-1,2,3-triazole often yields a mixture of N1 and N2 isomers. Similarly, thermal or metal-catalyzed cycloadditions are often not selective for the 2,4-disubstituted product.[6][7]
The Causality of Isomer Formation:
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne proceeds through different transition states. The copper-catalyzed variant (CuAAC) proceeds via a copper acetylide intermediate, which directs the reaction to almost exclusively yield the 1,4-isomer.[2] Ruthenium catalysts can favor the 1,5-isomer.[3] Synthesizing the 2,4-isomer requires a dedicated strategy that circumvents these pathways.
Caption: Comparison of N1 and N2-cyclopropyl isomers.
A highly efficient and regioselective method for forming N2-substituted triazoles involves the direct coupling of an aldehyde with an N-tosylhydrazone and an azide source, promoted by an iodide catalyst.[8] This avoids the pre-formation of a triazole ring and directs the N2-substitution.
Conceptual Protocol:
A reaction between an appropriate aldehyde, cyclopropylamine (to form the hydrazone in situ), and a triazole ring precursor in the presence of an iodide source can lead to the desired N2-substituted triazole. This avoids the traditional azide-alkyne cycloaddition entirely, providing excellent regioselectivity.[8] For a more direct synthesis of 2,4-disubstituted 2H-1,2,3-triazoles, coupling N-tosylhydrazones with existing 1H-1,2,3-triazoles under catalyst-free thermal conditions has also proven highly regioselective.[6]
FAQ 3: The purified aldehyde product appears to degrade upon standing. How can I improve its stability?
Aldehydes, particularly those on electron-rich heterocyclic rings, can be prone to instability. Degradation can manifest as discoloration, polymerization (formation of insoluble material), or the appearance of new spots on a TLC plate.
Caption: Troubleshooting flowchart for product instability.
Key Stabilization Protocols:
Inert Atmosphere: After purification, dissolve the aldehyde in a minimal amount of a volatile solvent, transfer to a vial, evaporate the solvent with a stream of nitrogen or argon, and seal the vial under the inert atmosphere.
Cold Storage: Store the sealed vial at low temperatures (e.g., in a refrigerator at 4°C or a freezer at -20°C).
Immediate Use: The most effective strategy is to use the aldehyde in the subsequent reaction step as soon as it is purified and characterized.
Derivatization for Storage/Characterization: If long-term storage is required, consider converting the aldehyde to a more stable derivative, such as an acetal, which can be hydrolyzed back to the aldehyde when needed. For characterization purposes, forming a stable crystalline derivative like a hydrazone can be useful.[9]
References
Bálint, E., et al. (2017). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]
El Sekily, M., et al. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Natural Science. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]
Gomha, S. M., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules. Available at: [Link]
Banu, H., & Nagasudha, B. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Organic & Medicinal Chemistry International Journal. Available at: [Link]
Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]
Wang, Q., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
Kaur, H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]
Wang, Q., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
Hu, S., & Dordick, J. S. (2002). Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. The Journal of Organic Chemistry. Available at: [Link]
D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
ChemRxiv. (2026). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. Available at: [Link]
Vaněk, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. Available at: [Link]
Petrescu, I.-M., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]
Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: [Link]
D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Vaněk, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of... Lirias. Available at: [Link]
NextSDS. (n.d.). (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol. Available at: [Link]
PubChem. (n.d.). 2h-1,2,3-Triazol-4-Ylmethanol. Available at: [Link]
Faraz, K. M., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. Available at: [Link]
Technical Support Center: Troubleshooting Condensation Reactions of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde . Due to the unique elec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde . Due to the unique electronic and steric profile of the 2H-1,2,3-triazole core, the C4-carbaldehyde is highly electrophilic and lacks
-protons. While this makes it an excellent electrophile for condensation reactions (e.g., Knoevenagel, aldol, and Schiff base formation), it also predisposes the molecule to specific, often frustrating, side reactions.
This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize your synthetic workflows.
Part 1: Mechanistic Insights & Structural Profiling
To control the reactivity of 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde, one must understand its structural constraints:
High Electrophilicity: The electron-withdrawing nature of the 1,2,3-triazole ring significantly lowers the LUMO of the C4-carbonyl group, making it highly susceptible to nucleophilic attack.
Absence of
-Protons: The aldehyde cannot form an enolate. Under strongly basic conditions, it cannot undergo self-aldol condensation, which forces the system down alternative mechanistic pathways like redox disproportionation[1].
Product Instability: The products of its condensations (e.g.,
-unsaturated systems or imines) remain electron-deficient and are prone to secondary nucleophilic attacks (Michael additions) or hydrolysis.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am using NaOH for an aldol condensation, but LC-MS shows I am recovering a mixture of a carboxylic acid and an alcohol instead of my product. What happened?
A1: The Cannizzaro Reaction.
Because 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde lacks
-hydrogens, exposing it to concentrated strong bases (like aqueous NaOH or KOH) triggers a redox disproportionation known as the Cannizzaro reaction[1]. One molecule of the aldehyde is oxidized to 2-cyclopropyl-2H-1,2,3-triazole-4-carboxylic acid, while a second molecule acts as a hydride acceptor and is reduced to (2-cyclopropyl-2H-1,2,3-triazol-4-yl)methanol.
The Fix: Abandon strong aqueous bases. Switch to mild, amine-based organocatalysts (e.g., piperidine, pyrrolidine, or L-proline) or use Lewis acid-promoted conditions (e.g.,
with a tertiary amine) to facilitate the condensation without triggering hydride transfer.
Q2: My Knoevenagel condensation with malononitrile gives a product with a mass corresponding to the addition of two malononitrile molecules. How do I stop this?
A2: Bis-Adduct Formation via Michael Addition.
The Knoevenagel condensation of this aldehyde initially forms an alkylidene derivative. However, because the 2H-triazole ring is electron-withdrawing, the resulting alkene is highly electrophilic. A second equivalent of the active methylene compound (malononitrile) can undergo a rapid Michael addition to this double bond, forming an undesired bis-adduct[2][3].
The Fix:
Stoichiometry: Strictly limit the active methylene compound to 1.0 equivalent (or even a slight deficit, 0.95 eq).
Temperature & Solvent: Run the reaction at room temperature rather than reflux. Using a biphasic or greener solvent system (like ethanol/water) can sometimes precipitate the mono-adduct immediately, preventing the secondary Michael addition[4].
Q3: During Schiff base (imine) formation with a primary amine, the reaction stalls at 50% conversion and degrades upon heating.
A3: Imine Reversibility and Hydrolysis.
Schiff base formation is an equilibrium process. The imine formed from an electron-deficient heterocyclic aldehyde is highly susceptible to hydrolysis by the water generated during the reaction. Heating the mixture for prolonged periods in the presence of water leads to degradation rather than product accumulation.
The Fix: You must actively remove water to drive the equilibrium. Use a Dean-Stark apparatus with a solvent like toluene, or add a chemical dehydrating agent such as activated 4Å molecular sieves or
to irreversibly trap the water.
Part 3: Quantitative Data & Catalyst Comparison
The choice of catalyst and conditions dictates the dominant reaction pathway. The table below summarizes expected outcomes based on empirical optimization for heterocyclic aldehydes lacking
-protons.
This protocol uses organocatalysis to prevent Cannizzaro disproportionation and operates at room temperature to prevent Michael bis-adduct formation.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL).
Reagent Addition: Add the active methylene compound (e.g., malononitrile, 0.98 mmol). Note the slight deficit to prevent over-reaction.
Catalysis: Add L-proline (0.1 mmol, 10 mol%) as a mild organocatalyst.
Reaction: Stir the mixture at room temperature (20–25°C). Do not heat. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction typically precipitates the desired
-unsaturated product within 2–4 hours.
Workup: Filter the precipitate, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum.
Validation: Check the
NMR spectrum. The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp vinylic proton singlet (~8.2 - 8.5 ppm) confirms success.
Protocol B: Titanium(IV) Chloride-Mediated Schiff Base Formation
This protocol forces the equilibrium of imine formation forward by irreversibly consuming generated water, preventing hydrolysis.
Preparation: Purge an oven-dried Schlenk flask with Argon. Add 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 mmol), the primary amine (1.1 mmol), and anhydrous dichloromethane (DCM, 15 mL).
Cooling: Cool the mixture to 0°C using an ice-water bath.
Activation: Add triethylamine (
, 3.0 mmol).
Dehydration: Dropwise, carefully add a 1.0 M solution of
in DCM (0.55 mmol). Caution:
is highly reactive and corrosive.
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4 hours.
Workup: Quench the reaction by pouring it into a saturated aqueous solution of
(20 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with DCM (3 x 15 mL), dry over anhydrous
, and concentrate in vacuo.
Part 5: Visualizations
Diagram 1: Divergent Reaction Pathways of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Figure 1: Reaction pathways showing desired condensations vs. Cannizzaro and bis-adduct side reactions.
Diagram 2: Troubleshooting Workflow Tree
Figure 2: Step-by-step logical workflow for diagnosing and resolving common condensation side reactions.
comparing 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde vs 1-alkyl-1,2,3-triazole aldehydes
A Comparative Guide: 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde vs. 1-Alkyl-1,2,3-triazole Aldehydes in Drug Discovery As the pharmaceutical industry shifts toward optimizing the pharmacokinetic properties of heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide: 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde vs. 1-Alkyl-1,2,3-triazole Aldehydes in Drug Discovery
As the pharmaceutical industry shifts toward optimizing the pharmacokinetic properties of heterocyclic scaffolds, the 1,2,3-triazole ring has come under intense scrutiny. While 1-substituted 1,2,3-triazoles have long been the default building blocks due to the ease of "click chemistry" (CuAAC), they often suffer from poor passive membrane permeability due to their high dipole moments.
This guide provides an in-depth technical comparison between traditional 1-alkyl-1,2,3-triazole aldehydes and the highly optimized 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde [1]. By analyzing their physicochemical divergence, synthetic workflows, and downstream reactivity, researchers can make informed, data-driven decisions when designing bioisosteres and targeted libraries.
Structural & Physicochemical Divergence
The regiochemistry of the triazole substitution fundamentally alters the electronic distribution of the heterocycle, which in turn dictates its behavior in biological systems[2].
1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes: The alignment of the heteroatom lone pairs in the N1-substituted isomer generates a strong, unidirectional dipole moment (~4.5–5.5 D). This makes the ring an excellent hydrogen-bond acceptor, which is advantageous for binding to solvent-exposed extracellular targets but detrimental to passive lipid bilayer permeation.
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde: Substitution at the N2 position creates a more symmetrical electron distribution, drastically reducing the dipole moment (~0.5–1.5 D). This "dipole cancellation" directly enhances lipophilicity and membrane permeability[2]. Furthermore, the addition of the cyclopropyl group provides a unique steric vector that shields the core from cytochrome P450-mediated metabolism while maintaining a low molecular weight.
To understand how these structural differences dictate both synthetic routing and biological application, review the following logical workflows.
Synthetic divergence and oxidation workflows for 1-alkyl vs. 2-cyclopropyl triazole aldehydes.
Pharmacokinetic impact of triazole substitution patterns on target localization and permeability.
Self-Validating Experimental Workflows
The formyl group at the C4 position of the triazole ring is highly reactive due to the electron-withdrawing nature of the heterocycle[3]. The following protocols detail how to synthesize the 1-alkyl variant and how to effectively derivatize the 2-cyclopropyl variant, explaining the chemical causality behind each step to ensure a self-validating system.
Protocol A: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde via CuAAC
Direct use of propargylic aldehydes in CuAAC is prone to degradation and polymerization under basic conditions. A self-validating approach utilizes propargyl alcohol, followed by selective oxidation[3].
Cycloaddition: In a round-bottom flask, suspend the target alkyl azide (1.0 equiv) and propargyl alcohol (1.2 equiv) in a 1:1 mixture of tert-butanol and water.
Catalytic Initiation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).
Causality: Sodium ascorbate acts as a sacrificial reductant to continuously regenerate the active Cu(I) catalytic species from Cu(II), preventing the oxidative homocoupling of the alkyne (Glaser coupling) and ensuring strict regioselectivity for the 1,4-isomer.
Intermediate Isolation: Stir at room temperature for 12 hours. Extract the resulting 1-alkyl-1H-triazole-4-methanol with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
Selective Oxidation: Dissolve the crude alcohol in anhydrous dichloromethane (DCM). Add activated manganese dioxide (MnO₂, 10.0 equiv) and stir vigorously at room temperature for 24 hours.
Causality: MnO₂ provides mild, surface-mediated oxidation that selectively converts the allylic/propargylic alcohol to the aldehyde. It is self-validating because it inherently prevents over-oxidation to the carboxylic acid, ensuring high purity of the aldehyde product.
Purification: Filter the suspension through a pad of Celite to remove manganese salts, and concentrate the filtrate in vacuo.
Protocol B: Reductive Amination of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Because 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is commercially accessible[1], it is typically used directly as an advanced building block. This protocol describes its derivatization into secondary amines.
Imine Formation: Combine 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv) and a primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv).
Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity. This drives the equilibrium toward the iminium intermediate, which is critical because the electron-deficient triazole ring can otherwise slow nucleophilic attack.
Chemoselective Reduction: Stir for 2 hours at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.
Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the protonated iminium ion over the unreacted aldehyde. Choosing this over standard NaBH₄ prevents premature reduction of the starting material back to an alcohol, establishing a self-validating purity profile.
Quench and Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer with DCM, dry the organic phases over Na₂SO₄, and purify via flash chromatography.
Strategic Recommendations
When designing novel therapeutics, the choice between these two scaffolds should be dictated by the target's location and the required ADME profile:
Select 1-Alkyl-1,2,3-triazole aldehydes when building rigid linkers for extracellular targets where aqueous solubility and strong hydrogen bonding are prioritized.
Select 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde when optimizing leads for intracellular or central nervous system (CNS) targets. The drastic reduction in dipole moment, combined with the metabolic shielding of the cyclopropyl group, provides a superior pharmacokinetic foundation[2].
GC-MS analysis of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde reaction mixtures
Title: Optimizing GC-MS Workflows for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde Reaction Mixtures: A Comparative Guide Introduction The synthesis and scale-up of[1] represent a critical pathway in modern drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Optimizing GC-MS Workflows for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde Reaction Mixtures: A Comparative Guide
Introduction
The synthesis and scale-up of[1] represent a critical pathway in modern drug discovery. The molecule offers a unique pharmacophore: a metabolically stable cyclopropyl moiety coupled with a highly reactive carbaldehyde handle. However, monitoring the reaction mixtures of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles. The high polarity of the triazole ring, combined with the thermal lability of the aldehyde group, frequently leads to poor peak shapes, ghost peaks, and inaccurate conversion metrics.
As an Application Scientist, I have observed that relying on default GC-MS parameters often results in misleading data. This guide objectively compares three distinct GC-MS analytical strategies—Direct Injection on a Non-Polar Column, Direct Injection on a Polar Column, and Pre-column PFBHA Derivatization—providing researchers with a field-proven, self-validating framework for accurate quantification.
The Analytical Challenge: Thermal Degradation and Polarity
Standard GC-MS protocols typically utilize inlet temperatures of 250 °C to ensure the complete volatilization of the sample. However, rigorous metabolomic studies have demonstrated that [2] under these standard conditions.
For 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde, direct exposure to high inlet temperatures can induce partial decarbonylation or oxidation to the corresponding carboxylic acid, artificially skewing the analysis of the reaction mixture. Furthermore, the nitrogen atoms of the triazole ring can interact with active silanol groups in the GC liner or column, causing severe peak tailing and signal loss, a known issue in the [3].
Comparative GC-MS Strategies
To overcome these challenges, three distinct analytical pathways are compared:
Strategy 1: Direct Injection (HP-5MS Column)
This baseline method uses a standard 5% phenyl-methylpolysiloxane non-polar column. While excellent for resolving non-polar reaction byproducts, the polar carbaldehyde exhibits significant peak tailing (Asymmetry factor > 1.8) and partial thermal degradation in the inlet.
Strategy 2: Direct Injection (DB-WAX Column)
This method utilizes a polyethylene glycol (PEG) polar stationary phase. The DB-WAX column improves the peak shape of the polar triazole ring. However, it suffers from higher column bleed at elevated temperatures (>240 °C), which drastically reduces the signal-to-noise (S/N) ratio when attempting to quantify trace impurities.
Strategy 3: PFBHA Derivatization (HP-5MS Column)
This optimized method reacts the reaction mixture aliquot with[4] to convert the labile carbaldehyde into a highly stable oxime ether. This derivatization eliminates thermal degradation and masks the polarity of the aldehyde, resulting in sharp, symmetrical peaks and superior limits of detection on a standard non-polar column.
Mechanistic Workflow Diagram
Fig 1: Comparative GC-MS workflows for triazole carbaldehyde reaction mixtures.
Experimental Methodologies: A Self-Validating Protocol
To ensure scientific trustworthiness, the following protocols incorporate a self-validating internal standard (IS) system. By spiking 4-fluorobenzaldehyde prior to any sample manipulation, any loss of signal can be directly attributed to either extraction inefficiency or incomplete derivatization, rather than MS tuning fluctuations.
Protocol A: Direct Injection (Baseline Method)
Quenching: Transfer 50 µL of the reaction mixture into a 2 mL Eppendorf tube and quench with 500 µL of saturated aqueous NH₄Cl.
Extraction & IS Addition: Add 1.0 mL of ethyl acetate containing 10 µg/mL 4-fluorobenzaldehyde (Internal Standard). Vortex vigorously for 60 seconds.
Phase Separation: Centrifuge at 10,000 rpm for 3 minutes to cleanly separate the organic and aqueous phases.
Analysis: Transfer 500 µL of the upper organic layer to a GC vial. Inject 1 µL into the GC-MS (Inlet: 250 °C, Split ratio 10:1).
Quenching & IS Addition: Transfer 50 µL of the reaction mixture into a 2 mL Eppendorf tube. Quench with 500 µL of LC-MS grade water and add 10 µg/mL 4-fluorobenzaldehyde (IS).
Derivatization: Add 500 µL of an aqueous PFBHA hydrochloride solution (10 mg/mL). Incubate the mixture at 60 °C for 30 minutes.
Causality Insight: The 60 °C incubation provides the necessary activation energy to drive the oxime formation to completion[4], ensuring quantitative conversion of the aldehyde.
Extraction: Extract the oxime derivatives with 1.0 mL of hexane. Vortex for 60 seconds and centrifuge at 10,000 rpm for 3 minutes.
Causality Insight: The PFBHA derivative is highly lipophilic. Hexane selectively extracts the derivatized product while leaving unreacted polar matrix components (and excess PFBHA) in the aqueous phase, significantly reducing GC inlet contamination.
Analysis: Transfer 500 µL of the hexane layer to a GC vial. Inject 1 µL into the GC-MS (Inlet: 250 °C, Split ratio 10:1).
Quantitative Data Comparison
The following table summarizes the analytical performance of the three strategies when analyzing a standardized 50 µg/mL solution of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde.
Analytical Metric
Strategy 1: HP-5MS (Direct)
Strategy 2: DB-WAX (Direct)
Strategy 3: HP-5MS (PFBHA Derivatized)
Retention Time (min)
6.42
8.15
11.35
Peak Asymmetry (
As
)
1.85 (Severe Tailing)
1.30 (Moderate Tailing)
1.05 (Excellent Symmetry)
Thermal Degradation
~18%
~12%
< 1% (Not Detected)
Limit of Detection (LOD)
1.5 µg/mL
2.0 µg/mL (Due to Bleed)
0.05 µg/mL
Linearity (
R2
)
0.945
0.962
0.998
Overall Reliability
Low
Moderate
High
For rapid, qualitative screening of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde reaction mixtures to confirm product formation, direct injection on an HP-5MS column (Strategy 1) is sufficient. However, drug development professionals must be aware that this method risks underestimating the aldehyde concentration due to thermal degradation in the GC inlet[2].
For rigorous quantitative analysis—such as determining precise reaction yields, kinetic profiling, or identifying trace impurities—the PFBHA derivatization workflow (Strategy 3) is the definitive choice. By converting the labile carbaldehyde into a thermally stable oxime ether[4], this protocol neutralizes the thermal lability of the molecule, eliminates peak tailing, and leverages the high sensitivity of the mass spectrometer, ensuring unparalleled scientific integrity.
References
Xtalks / Analytical Chemistry. (2015). Study Finds Flaw in GC-MS Analysis of Small Molecules. Retrieved from[Link]
Sugaya, N., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. Retrieved from [Link]
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde vs. Phenyltriazole Carbaldehyde: A Comparative Guide for Drug Design
Executive Summary In modern structure-based drug design (SBDD), 1,2,3-triazole carbaldehydes serve as highly versatile bifunctional building blocks. They are routinely deployed in the synthesis of kinase inhibitors, anti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design (SBDD), 1,2,3-triazole carbaldehydes serve as highly versatile bifunctional building blocks. They are routinely deployed in the synthesis of kinase inhibitors, anticonvulsants, and antimicrobial agents via click chemistry and reductive amination workflows. However, the choice of the N2-substituent on the triazole core—specifically distinguishing between an N-cyclopropyl and an N-phenyl group—profoundly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting drug candidate.
This guide provides an objective, data-driven comparison of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde and 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde , detailing their physicochemical properties, target binding mechanics, and experimental handling.
Structural Logic & The "Escape from Flatland"
The transition from planar, aromatic scaffolds to more saturated, three-dimensional architectures is a cornerstone of contemporary medicinal chemistry. This paradigm, famously termed the "Escape from Flatland," utilizes the Fraction of sp3-hybridized carbons (
Fsp3
) as a predictive metric for clinical success [1].
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: The N-phenyl substituent provides an extended, flat
π
-system (
Fsp3=0.00
). While excellent for driving target affinity through
π−π
stacking in deep hydrophobic pockets (e.g., in ALK/TRK dual inhibitors) [2], it increases lipophilicity (LogP) and susceptibility to off-target promiscuity, such as hERG-mediated cardiotoxicity.
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde: Replacing the phenyl ring with a cyclopropyl group introduces immediate sp3 character (
Fsp3=0.50
for the fragment). The cyclopropyl ring acts as a rigid, aliphatic bioisostere that truncates lipophilicity, enhances aqueous solubility, and disrupts molecular planarity without introducing excessive entropic penalties during target binding.
Physicochemical & Pharmacokinetic Profiling
The table below summarizes the core quantitative differences between the two building blocks prior to downstream functionalization.
Property
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde
Molecular Formula
C₆H₇N₃O
C₉H₇N₃O
Molecular Weight
137.14 g/mol
173.17 g/mol
Fraction sp3 (
Fsp3
)
0.50 (High 3D Character)
0.00 (Planar/Flat)
Estimated cLogP
~0.2 - 0.5
~1.5 - 2.0
Steric Profile
Compact, rigid aliphatic bulk
Extended, planar aromatic
Primary Metabolic Liability
Low (Cyclopropyl oxidation is sterically hindered)
Maximizing target affinity via hydrophobic interactions
Decision Matrix: Selecting the Right Pharmacophore
The selection between these two carbaldehydes dictates the trajectory of the lead optimization campaign. The logic tree below illustrates the decision-making process based on desired molecular properties.
Caption: Decision logic for selecting cyclopropyl vs. phenyl triazole building blocks.
Experimental Methodologies
To utilize these carbaldehydes in drug design, researchers frequently employ reductive amination to link the triazole core to various primary or secondary amines [3]. Furthermore, to validate the "Escape from Flatland" hypothesis, the resulting compounds must be subjected to metabolic stability assays.
Protocol A: One-Pot Reductive Amination Workflow
Scientific Causality: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride (
NaBH4
). The electron-withdrawing acetate groups on STAB reduce its nucleophilicity, ensuring it selectively reduces the transient imine/iminium intermediate without prematurely reducing the starting triazole carbaldehyde into an unreactive alcohol [4].
Step-by-Step Procedure:
Imine Formation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the chosen triazole carbaldehyde (e.g., 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde) and 1.1 equivalents of the target amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Water Scavenging: Add activated 4Å molecular sieves to drive the equilibrium toward imine formation by sequestering the generated water.
Acid Catalysis (Optional): If utilizing a deactivated secondary amine, add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate iminium ion formation. Stir at room temperature for 2 hours.
Selective Reduction: Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (STAB). Stir the suspension at room temperature under a nitrogen atmosphere for 12–16 hours.
Quenching & Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify the crude amine product via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).
Caption: One-pot reductive amination workflow for triazole carbaldehydes.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To empirically validate the metabolic advantage of the cyclopropyl variant over the phenyl variant, a comparative HLM assay is required. The phenyl ring is highly susceptible to CYP450-mediated aromatic hydroxylation, whereas the cyclopropyl ring generally resists oxidative ring-opening.
Step-by-Step Procedure:
Preparation: Prepare a 10 mM stock solution of the synthesized triazole drug candidates in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Microsome Incubation: Add Human Liver Microsomes (HLM) to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).
Time-Course Sampling: Aliquot 50 µL samples at specific time points (0, 5, 15, 30, 45, and 60 minutes).
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Conclusion
Both 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde and its phenyl counterpart are indispensable in the medicinal chemist's toolkit. The phenyl variant remains the superior choice when deep hydrophobic anchoring and
π
-stacking are required to achieve nanomolar target affinity. However, as the industry increasingly prioritizes developability and safety, the cyclopropyl variant offers a highly effective method to "escape from flatland"—boosting
Fsp3
, mitigating CYP450 liabilities, and improving the overall physicochemical robustness of the drug candidate.
References
Escaping from Flatland: Increasing Saturation as an Approach to Improving Clinical Success
Source: Journal of Medicinal Chemistry (via PubMed Central / NIH)
URL:[Link]
Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects
Source: European Journal of Medicinal Chemistry (via PubMed / NIH)
URL:[Link]
A Proton-Responsive Annulated Mesoionic Carbene (MIC) Scaffold on Ir Complex for Proton/Hydride Shuttle: An Experimental and Computational Investigation on Reductive Amination of Aldehyde
Source: Organometallics (ACS Publications)
URL:[Link]
Safety & Regulatory Compliance
Safety
Laboratory Safety & Disposal Protocol: 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
As a building block in drug discovery and organic synthesis, 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde offers unique bioisosteric properties and functional handles. However, the exact structural features that make i...
Author: BenchChem Technical Support Team. Date: April 2026
As a building block in drug discovery and organic synthesis, 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde offers unique bioisosteric properties and functional handles. However, the exact structural features that make it valuable—a reactive electrophilic aldehyde and a metabolically stable 1,2,3-triazole core—dictate strict, non-negotiable handling and disposal protocols.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating procedures for the safe deactivation, segregation, and disposal of this compound.
Hazard Causality & Physicochemical Profile
To manage chemical waste safely, one must understand the mechanistic drivers of its hazards. The risk profile of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is bipartite:
The Aldehyde Moiety (Acute Reactivity): Aldehydes are highly electrophilic. In biological systems, they act as potent sensitizers by forming Schiff bases with primary amines on tissue proteins. In waste carboys, unquenched aldehydes can undergo auto-oxidation to carboxylic acids (leading to pressurization) or exothermic aldol condensations if inadvertently mixed with incompatible bases.
The 1,2,3-Triazole Core (Chronic Environmental Persistence): Designed for metabolic stability in pharmacology, this nitrogen-rich heterocycle is highly recalcitrant to environmental degradation. Recent agricultural and environmental studies demonstrate that substituted 1,2,3-triazoles exhibit prolonged half-lives in soil and water, resisting both microbial ammonia monooxygenase (AMO) degradation and abiotic hydrolysis ([1]). Consequently, they are classified as persistent and mobile (PM) environmental contaminants ([2]).
Physicochemical & Hazard Summary
Property / Hazard
Value / Description
Operational & Disposal Implication
CAS Number
2705257-83-4
Essential for accurate hazardous waste manifesting and tracking[3].
Molecular Formula
C₆H₇N₃O
Contains no halogens; dictates segregation strictly into the "Halogen-Free Organic" waste stream[3].
To mitigate the reactivity of the aldehyde before bulk disposal, laboratories must employ a chemical deactivation step.
Mechanistic Rationale: Why use sodium bisulfite instead of bleach?
Oxidative quenching with bleach (sodium hypochlorite) is strictly prohibited for triazoles, as the hypochlorite can react with the nitrogen-rich heterocycle to form explosive and highly toxic nitrogen trichloride (NCl₃). Instead, sodium bisulfite (NaHSO₃) undergoes a safe nucleophilic addition to the aldehyde carbonyl. This forms a stable, water-soluble, and non-volatile α-hydroxy sulfonate adduct, effectively neutralizing the electrophilic hazard ([4]).
Chemical deactivation pathway of the reactive aldehyde moiety via sodium bisulfite addition.
Experimental Protocol: Bisulfite Quenching of Aldehyde Waste
Objective: To chemically deactivate the reactive aldehyde moiety prior to bulk waste consolidation, preventing exothermic reactions and sensitizer exposure.
Magnetic stirrer and wide-mouth borosilicate flask.
Fume hood (mandatory).
Step-by-Step Methodology:
Preparation: Inside a certified fume hood, place a wide-mouth borosilicate flask containing a saturated aqueous solution of sodium bisulfite into an ice-water bath. Ensure the bisulfite is in molar excess relative to the estimated aldehyde waste[4].
Controlled Addition: Begin vigorous magnetic stirring. Slowly, dropwise, add the liquid 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde waste (or its organic solvent solution) to the chilled bisulfite solution.
Thermal Monitoring (Self-Validating Step): Monitor the reaction temperature continuously. The nucleophilic addition is exothermic; control the rate of addition to maintain the internal temperature strictly below 25°C[4]. If the temperature spikes, halt addition immediately.
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. This ensures complete conversion of the volatile aldehyde into the stable adduct[4].
Phase Segregation: Transfer the quenched mixture into a clearly labeled "Halogen-Free Organic/Aqueous Waste" carboy.
Waste Segregation & Final Disposal Logistics
Because of the environmental persistence of the triazole core, drain disposal is strictly prohibited under all circumstances. The compound must be subjected to high-temperature incineration (>1000°C). Incineration is the only method guaranteed to cleave the highly stable N-N bonds of the triazole ring, converting the persistent contaminant safely into nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor (H₂O).
Decision matrix and operational workflow for the safe segregation and disposal of triazole waste.
Spill Response & Emergency Protocols
If a spill occurs, do not use basic absorbents (such as sodium carbonate), as the basic environment can trigger rapid aldol condensation of the aldehyde, generating heat and secondary volatile organics.
Action: Use inert, non-reactive absorbents like diatomaceous earth or clean sand.
Containment: Sweep the absorbed material using non-sparking tools into a sealed, rigid container.
Labeling: Label explicitly as "Solid Hazardous Waste - Contains Triazole/Aldehyde" and route directly for incineration.
References
American Chemical Society (ACS). "Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors." ACS Agricultural Science & Technology. [Link]
National Institutes of Health (NIH). "Grouping strategies for assessing and managing persistent and mobile substances." PMC. [Link]
Personal protective equipment for handling 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Advanced Laboratory Safety and Handling Guide: 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for 2-Cyclo...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Laboratory Safety and Handling Guide: 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde. Designed for researchers and drug development professionals, this document synthesizes hazard causality, empirical permeability data, and step-by-step logistical plans to ensure uncompromising safety and scientific integrity.
Chemical Profiling & Hazard Causality
Understanding the chemical behavior of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4) is the foundation of effective risk mitigation[1]. As a colorless to yellow liquid typically stored under cold-chain conditions (-40°C to 2-8°C), it presents specific handling challenges[1][2]. While specific toxicological data for this exact CAS number is limited, hazard causality is established through structural read-across from its functional groups.
Electrophilic Sensitization (The Aldehyde Motif): Aldehydes are potent electrophiles. Upon dermal exposure, they can undergo nucleophilic attack by the primary amino groups (e.g., lysine residues) of epidermal proteins[3]. This leads to the formation of stable imines (Schiff bases), a haptenation process that renders the modified proteins immunogenic and can trigger severe allergic contact dermatitis (skin sensitization)[4][5].
Biological Activity (The Triazole Core): The 1,2,3-triazole ring is a privileged pharmacophore known for its ability to engage in hydrogen bonding, dipole interactions, and pi-stacking with biological targets. Unintended systemic exposure (via inhalation or ingestion) poses acute toxicity risks, manifesting as respiratory and mucous membrane irritation[6][7].
Personal Protective Equipment (PPE) Specifications
PPE selection must be dictated by the chemical's permeation kinetics, not just general laboratory compliance.
Hand Protection (Critical): Do not rely on standard latex gloves, as they offer poor resistance to aldehydes[8]. For routine, short-duration handling, disposable nitrile gloves (minimum 0.1 mm thickness) are acceptable, though their permeability inherently increases under mechanical stress or elevated temperatures[9]. For extended handling, bulk transfers, or spill cleanup, Butyl rubber gloves are mandatory. Butyl rubber delivers superior, virtually impervious resistance against aldehydes and ketones[8][10].
Eye/Face Protection: Wear tightly fitting chemical splash goggles (EN 166 or ANSI Z87.1 compliant). If handling larger volumes where splashing is a risk, a full-face shield must be worn over the goggles to protect facial skin from Schiff base-induced sensitization[3][4].
Respiratory Protection: Because the compound is a volatile liquid aldehyde, all manipulations must occur inside a certified fume hood. If ventilation is compromised or during a spill, use a half-face or full-face respirator equipped with an organic vapor cartridge (Type A, brown color code)[7][11].
Body Protection: A flame-resistant, long-sleeved laboratory coat with knit cuffs and closed-toe, non-porous shoes are required.
Operational Plan & Step-by-Step Handling Protocol
To maintain the integrity of the chemical and the safety of the operator, follow this validated workflow:
Equilibration: Retrieve the sealed vial from cold storage (-40°C or 2-8°C)[1][2]. Place it in a desiccator and allow it to reach ambient room temperature before opening.
Causality: Opening a cold vial introduces atmospheric moisture, which condenses and can prematurely oxidize the aldehyde to its corresponding carboxylic acid, ruining the reagent for moisture-sensitive syntheses.
PPE Donning: Inspect and don butyl or heavy-duty nitrile gloves, splash goggles, and a lab coat[8][10].
Fume Hood Setup: Transfer the equilibrated vial to a fume hood with a verified face velocity of at least 0.5 m/s. Ensure the sash is positioned at the lowest workable height.
Inert Transfer: Purge the headspace of the vial with an inert gas (Argon or Nitrogen). Use a gas-tight glass syringe or stainless-steel cannula for liquid transfer to prevent auto-oxidation and minimize vapor release.
Decontamination: Immediately flush syringes and needles with a polar aprotic solvent (e.g., acetone), followed by a standard organic wash.
Spills & Disposal Plan
Spill Response:
Evacuate personnel from the immediate vicinity and lower the fume hood sash.
Don heavy-duty butyl gloves and a respirator if the spill is outside the hood[10].
Cover the liquid spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or specialized aldehyde-spill pads). Do not use combustible materials like paper towels.
Sweep the absorbed mixture using non-sparking tools into a highly sealable, chemically resistant container[11].
Disposal: Label the container as "Hazardous Organic Waste - Aldehyde." Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations. Do not flush down the sink, as triazoles can be persistent in aquatic environments[11].